molecular formula C11H11NO2S B11881969 2-(Cyclopropylsulfonyl)-1H-indole

2-(Cyclopropylsulfonyl)-1H-indole

Cat. No.: B11881969
M. Wt: 221.28 g/mol
InChI Key: ANVDTCPTSMZZFH-UHFFFAOYSA-N
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Description

2-(Cyclopropylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylsulfonyl)-1H-indole typically involves the introduction of a cyclopropylsulfonyl group to the indole ring. One common method is the reaction of indole with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(Cyclopropylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylsulfonyl)aniline
  • Cyclopropanesulfonyl chloride
  • Cyclopropylsulfonyl derivatives

Uniqueness

2-(Cyclopropylsulfonyl)-1H-indole is unique due to the presence of both the indole ring and the cyclopropylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-cyclopropylsulfonyl-1H-indole

InChI

InChI=1S/C11H11NO2S/c13-15(14,9-5-6-9)11-7-8-3-1-2-4-10(8)12-11/h1-4,7,9,12H,5-6H2

InChI Key

ANVDTCPTSMZZFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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